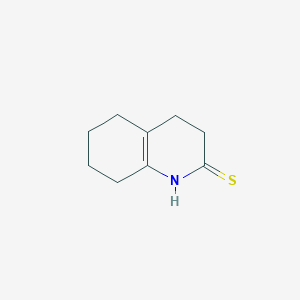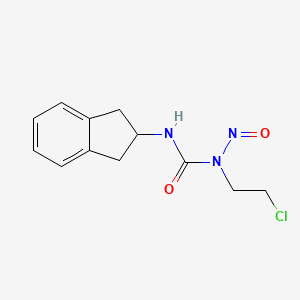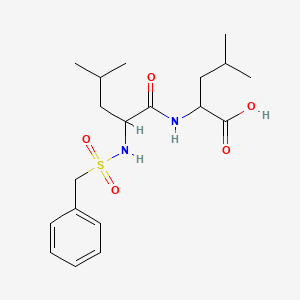![molecular formula C66H78S6 B14008077 1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene CAS No. 75155-58-7](/img/structure/B14008077.png)
1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- is a complex organic compound characterized by a benzene ring substituted with six [(3,5-dimethylphenyl)methyl]thio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- typically involves multi-step organic reactions. One common method includes the thiolation of benzene derivatives using [(3,5-dimethylphenyl)methyl]thiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific temperature control.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexakis(trimethylsilylethynyl)benzene
- Hexakis(4-bromophenyl)benzene
- Hexakis(benzylthio)benzene
Uniqueness
BENZENE,1,2,3,4,5,6-HEXAKIS[[[(3,5-DIMETHYLPHENYL)METHYL]THIO]METHYL]- is unique due to the presence of [(3,5-dimethylphenyl)methyl]thio groups, which impart distinct chemical and physical properties. These properties make it particularly suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
75155-58-7 |
|---|---|
Molekularformel |
C66H78S6 |
Molekulargewicht |
1063.7 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C66H78S6/c1-43-13-44(2)20-55(19-43)31-67-37-61-62(38-68-32-56-21-45(3)14-46(4)22-56)64(40-70-34-58-25-49(7)16-50(8)26-58)66(42-72-36-60-29-53(11)18-54(12)30-60)65(41-71-35-59-27-51(9)17-52(10)28-59)63(61)39-69-33-57-23-47(5)15-48(6)24-57/h13-30H,31-42H2,1-12H3 |
InChI-Schlüssel |
DISVWHYOXUMEMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CSCC2=C(C(=C(C(=C2CSCC3=CC(=CC(=C3)C)C)CSCC4=CC(=CC(=C4)C)C)CSCC5=CC(=CC(=C5)C)C)CSCC6=CC(=CC(=C6)C)C)CSCC7=CC(=CC(=C7)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


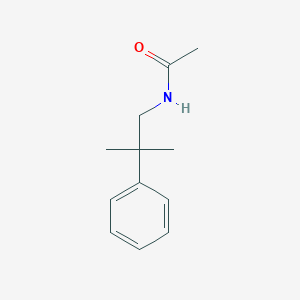

![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
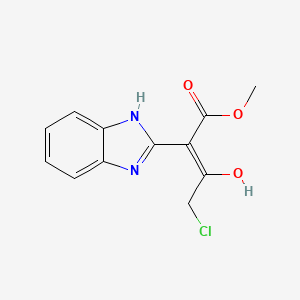
![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)

